molecular formula C25H21I2N5O5 B13380902 N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide

Katalognummer: B13380902
Molekulargewicht: 725.3 g/mol
InChI-Schlüssel: IBTHZZSOGAYZQN-IRNMRGRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy-diiodobenzylidene moiety, and a nitrobenzamide group.

Eigenschaften

Molekularformel

C25H21I2N5O5

Molekulargewicht

725.3 g/mol

IUPAC-Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C25H21I2N5O5/c1-31(2)18-7-3-15(4-8-18)13-22(29-24(34)17-5-9-19(10-6-17)32(36)37)25(35)30-28-14-16-11-20(26)23(33)21(27)12-16/h3-14,33H,1-2H3,(H,29,34)(H,30,35)/b22-13-,28-14+

InChI-Schlüssel

IBTHZZSOGAYZQN-IRNMRGRFSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)I)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the hydroxy-diiodobenzylidene group through a condensation reaction. The final step involves the coupling of the intermediate with a nitrobenzamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(dimethylamino)phenyl)-2-nitrobenzamide
  • N-(2-(dimethylamino)phenyl)-4-nitrobenzamide
  • N-(4-hydroxy-3,5-diiodobenzylidene)hydrazino-2-nitrobenzamide

Uniqueness

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.